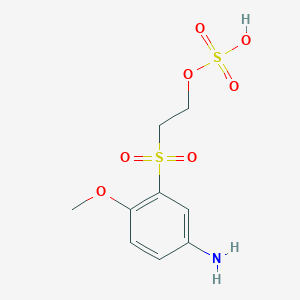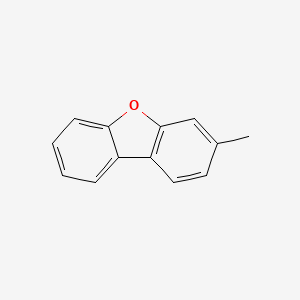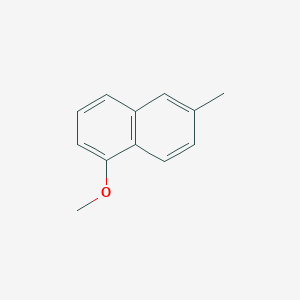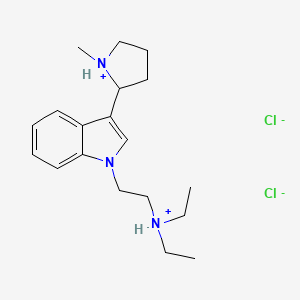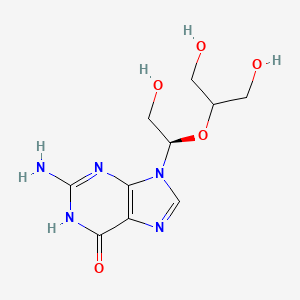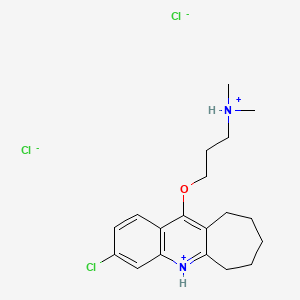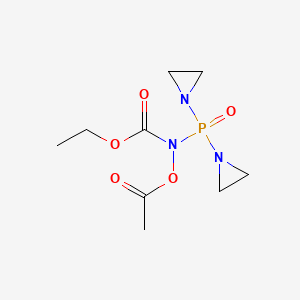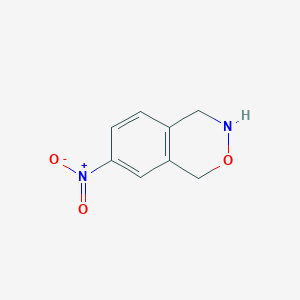
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to an alkene, along with a dimethylamino group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine can be synthesized through the regioselective and solvent-free arylation of β-nitrostyrenes with mono- and dialkyl anilines. This reaction is typically carried out using 10 mol% of choline chloride-zinc chloride deep eutectic solvent at 70°C . The reaction is highly regioselective, producing only para-substituted products .
Industrial Production Methods
These reactions are catalyzed by metal oxides, Lewis acids, or Bronsted acids, and are conducted under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrazine.
Common Reagents and Conditions
Oxidation: Pd/C and hydrazine are commonly used to reduce the nitro group to an amine.
Substitution: Friedel–Crafts alkylation reactions typically use catalysts like metal oxides, Lewis acids, or Bronsted acids.
Major Products Formed
Scientific Research Applications
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine involves its interaction with molecular targets and pathways in the body. The nitro group can be reduced to an amine, which then interacts with neurotransmitter receptors in the central nervous system. This interaction can lead to the modulation of neurotransmitter release and uptake, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-bromo-N,N-dimethyl-4-(2-nitro-1-propenyl)-: This compound contains a bromine atom in place of the methyl group, which can influence its reactivity and applications.
N,N-Dimethyl-4-(2-nitroprop-1-enyl)aniline: This compound has a similar structure but differs in the position of the nitro group, affecting its chemical properties and reactivity.
Uniqueness
Its ability to undergo regioselective reactions and form pharmaceutically active compounds makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
55875-42-8 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-(2-nitroprop-1-enyl)aniline |
InChI |
InChI=1S/C12H16N2O2/c1-9-7-12(13(3)4)6-5-11(9)8-10(2)14(15)16/h5-8H,1-4H3 |
InChI Key |
JVMSKGOQBHOVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)

